molecular formula C20H18N4O2S B4541445 (5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Cat. No.: B4541445
M. Wt: 378.4 g/mol
InChI Key: XROYNFNYBCHWMQ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pyridinyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butoxybenzaldehyde with 2-(pyridin-3-yl)-1,2,4-triazole-3-thiol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical and physical properties.

Scientific Research Applications

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s ability to form stable complexes with metals and other materials makes it useful in the development of advanced materials, such as sensors or catalysts.

    Chemical Biology: Researchers study the compound’s interactions with biological molecules to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazoles: Compounds with similar triazolothiazole cores but different substituents.

    Pyridinyl Derivatives: Compounds containing pyridinyl groups with varying functional groups.

    Butoxyphenyl Compounds: Compounds featuring butoxyphenyl groups with different core structures.

Uniqueness

(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-3-11-26-16-8-6-14(7-9-16)12-17-19(25)24-20(27-17)22-18(23-24)15-5-4-10-21-13-15/h4-10,12-13H,2-3,11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROYNFNYBCHWMQ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(4-Butoxyphenyl)methylidene]-2-(pyridin-3-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

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